3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound that features a quinoline moiety, a benzamide group, and various functional groups such as chloro, hydroxy, and methoxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by functional group modifications and coupling reactions. For instance, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in the industrial synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a quinoline-2,4-dione derivative, while substitution of the chloro group with an amine would yield a corresponding amine derivative.
Scientific Research Applications
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with quinoline derivatives.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 2-hydroxyquinoline and 4-hydroxyquinoline share structural similarities and exhibit similar biological activities.
Benzamide Derivatives: Compounds like N-(4-methoxyphenyl)benzamide also share structural features and are studied for their biological activities.
Uniqueness
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide is unique due to the combination of its functional groups and the specific arrangement of its molecular structure
Properties
IUPAC Name |
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-31-21-8-6-20(7-9-21)28(25(30)16-4-3-5-19(26)13-16)15-18-12-17-14-22(32-2)10-11-23(17)27-24(18)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRLGYSZDIIQIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=C(N=C3C=CC(=CC3=C2)OC)O)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N(CC2=C(N=C3C=CC(=CC3=C2)OC)O)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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